

A Spectroscopic and Spectrometric Characterization of 3-Phenylcyclohexanone

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Compound of Interest

Compound Name: 3-Phenylcyclohexanone

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of **3-Phenylcyclohexanone** using fundamental spectroscopic and spectrometric techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for the structural elucidation, identification, and quality control of this compound in research and development settings. Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized to aid in understanding the analytical process.

Data Presentation: Spectroscopic and Spectrometric Summary

The molecular structure of **3-Phenylcyclohexanone** (Molecular Formula: $C_{12}H_{14}O$, Molecular Weight: 174.24 g/mol) is confirmed by the combined interpretation of the following data.^{[1][2]}

Table 1: 1H NMR Spectroscopic Data for **3-Phenylcyclohexanone** (Data typically recorded in $CDCl_3$ at 300-500 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.15 - 7.40	Multiplet	5H	Ar-H (Phenyl)
2.95 - 3.10	Multiplet	1H	H-3 (Benzylic)
2.25 - 2.60	Multiplet	4H	H-2, H-6 (α -carbonyl)
1.70 - 2.20	Multiplet	4H	H-4, H-5

Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency used.

Table 2: ^{13}C NMR Spectroscopic Data for **3-Phenylcyclohexanone** (Data typically recorded in CDCl_3 at 75-125 MHz)

Chemical Shift (δ , ppm)	Carbon Type (DEPT)	Assignment
~210.8	C	C=O (C1)
~143.5	C	Ar-C (Quaternary, C1')
~128.7	CH	Ar-CH (C3', C5')
~126.8	CH	Ar-CH (C4')
~126.5	CH	Ar-CH (C2', C6')
~49.5	CH_2	CH_2 (C2)
~45.0	CH	CH (C3)
~41.2	CH_2	CH_2 (C6)
~31.5	CH_2	CH_2 (C4)
~25.8	CH_2	CH_2 (C5)

Table 3: IR Spectroscopic Data for **3-Phenylcyclohexanone** (Data typically acquired via Attenuated Total Reflectance (ATR))

Frequency (cm ⁻¹)	Intensity	Vibrational Mode
~3060, 3030	Medium	C-H Stretch (Aromatic)
~2945, 2865	Strong	C-H Stretch (Aliphatic)
~1712	Strong, Sharp	C=O Stretch (Ketone)
~1600, 1495, 1450	Medium-Strong	C=C Stretch (Aromatic Ring)
~750, 700	Strong	C-H Bend (Monosubstituted Benzene)

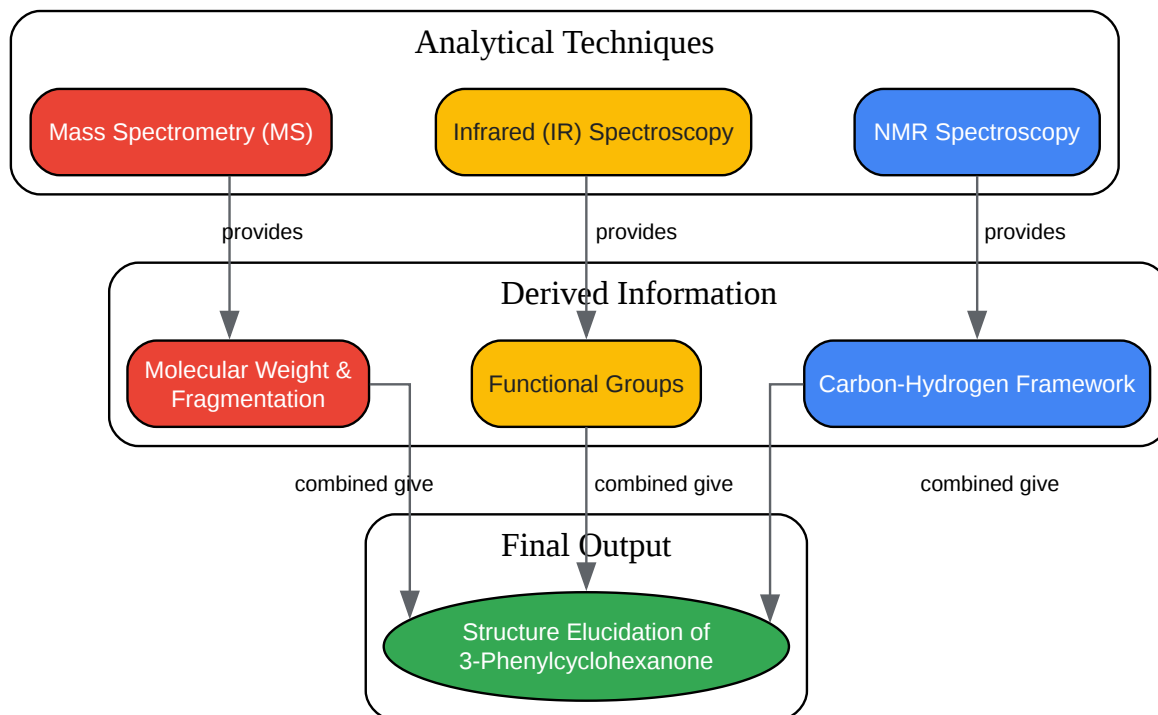
Table 4: Mass Spectrometry (GC-MS) Data for **3-Phenylcyclohexanone** (Data typically acquired using Electron Ionization (EI) at 70 eV)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Identity
174	High	[M] ⁺ (Molecular Ion)
117	High to Base Peak	[C ₉ H ₉] ⁺
104	Medium	[C ₈ H ₈] ⁺ (Styrene radical cation)
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Medium	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: The base peak can vary between m/z 174 and m/z 117 depending on the instrument's source conditions.^[1]

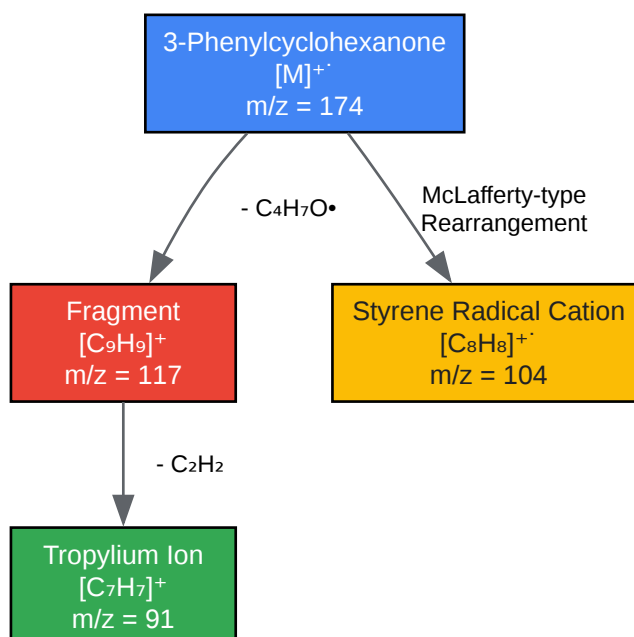
Visualization of Analytical Workflows and Pathways

The following diagrams illustrate the logical processes and molecular behaviors central to the spectroscopic analysis of **3-Phenylcyclohexanone**.



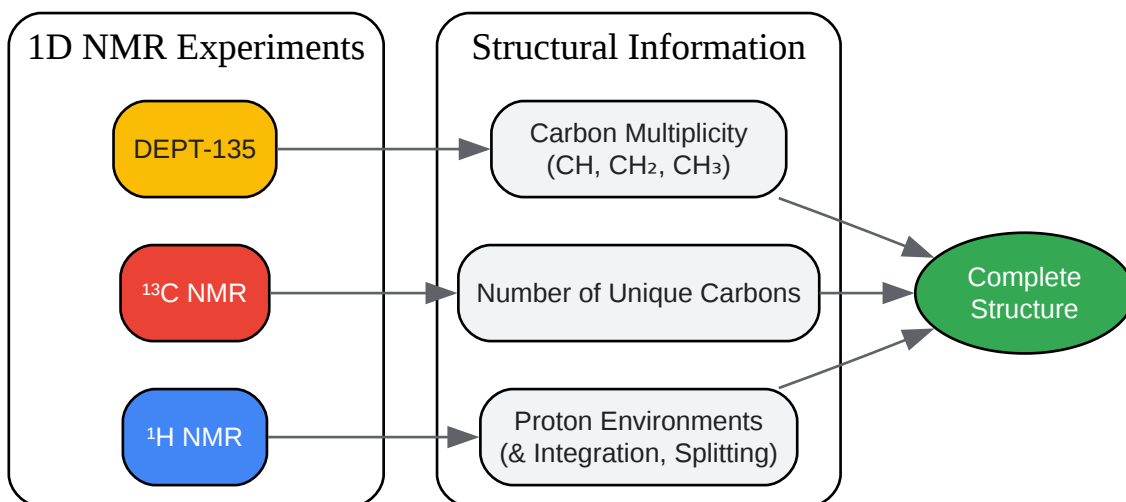
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Caption: A logical workflow for structure elucidation.



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Caption: Proposed ESI-MS fragmentation pathway.



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Caption: Correlation of NMR data to structure.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters and sample characteristics may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

- **Sample Preparation:** Accurately weigh 5-10 mg of purified **3-Phenylcyclohexanone** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). [3] The solution should be clear.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- **Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm), although modern spectrometers can reference the residual solvent peak.

- **Data Acquisition:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
- **Shimming:** Perform an automated or manual shimming process to optimize the magnetic field homogeneity.
- **Parameter Setup:** Load standard acquisition parameters for the desired experiment (e.g., ^1H , ^{13}C , DEPT). A typical ^1H experiment involves a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ^{13}C , a 90° pulse angle with proton decoupling is standard.
- **Acquisition:** Acquire the Free Induction Decay (FID) data. The number of scans will depend on the sample concentration (e.g., 8-16 scans for ^1H , 128-1024 scans for ^{13}C).
- **Processing:** Perform a Fourier transform on the FID, followed by phase and baseline correction, to obtain the frequency-domain NMR spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and versatile technique for obtaining the infrared spectrum of solid or liquid samples.^[4]^[5]

- **Background Spectrum:** Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.^[6] Take a background measurement of the empty crystal. This spectrum is automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small amount (a few milligrams or one drop) of **3-Phenylcyclohexanone** directly onto the surface of the ATR crystal.
- **Apply Pressure:** For solid samples, lower the press arm to ensure firm and even contact between the sample and the crystal.^[4]
- **Data Acquisition:** Acquire the infrared spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over a range of 4000-600 cm^{-1} .
- **Cleaning:** After measurement, raise the press arm and clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry

completely.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the analyte from a mixture and obtain its mass spectrum for identification and fragmentation analysis.

- **Sample Preparation:** Prepare a dilute solution of **3-Phenylcyclohexanone** (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]
- **Injection:** Inject 1 µL of the sample solution into the GC inlet, which is heated to vaporize the sample (e.g., 250 °C). The injection is typically done in split or splitless mode.[8]
- **Gas Chromatography:** The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms or HP-5ms). The column is housed in an oven that follows a temperature program to separate compounds based on their boiling points and column interactions. A typical program might start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.
- **Ionization:** As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[9]
- **Mass Analysis:** The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum. The spectrum is a plot of relative ion abundance versus m/z.

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